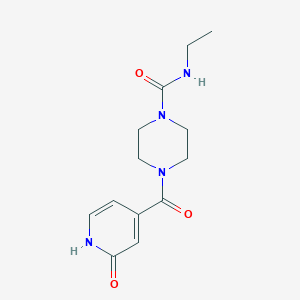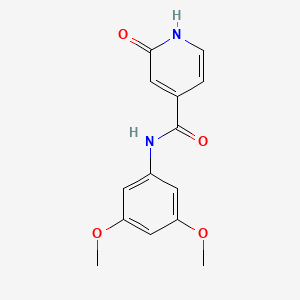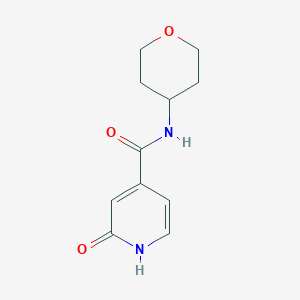![molecular formula C13H22N4O B6629351 2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6629351.png)
2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine, commonly known as DMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMP is a white crystalline solid that is soluble in water and organic solvents.
作用機序
The exact mechanism of action of DMP is not fully understood. However, studies have suggested that DMP may inhibit the activity of certain enzymes involved in DNA synthesis, which may contribute to its antitumor and antiviral activities.
Biochemical and Physiological Effects:
DMP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. DMP has also been shown to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
DMP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also soluble in both water and organic solvents, which makes it versatile for use in different experimental setups. However, DMP has several limitations as well. It is not very stable and can degrade over time, which may affect its efficacy. Additionally, DMP has not been extensively studied in vivo, which limits its potential applications in clinical settings.
将来の方向性
There are several future directions for research on DMP. One potential area of research is its potential as an antifungal agent. DMP has been shown to exhibit antifungal activity, and further research could explore its potential applications in treating fungal infections. Another area of research is its potential as an anti-inflammatory agent. DMP has been shown to exhibit anti-inflammatory activity, and further research could explore its potential applications in treating inflammatory diseases. Finally, further research could explore the efficacy of DMP in vivo, which could provide valuable insights into its potential applications in clinical settings.
Conclusion:
In conclusion, DMP is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMP has been shown to exhibit antitumor, antiviral, and antibacterial activities, as well as anti-inflammatory and antioxidant activities. While DMP has several advantages for lab experiments, it also has limitations, including its instability and limited in vivo research. Further research on DMP could explore its potential applications as an antifungal and anti-inflammatory agent, as well as its efficacy in vivo.
合成法
DMP can be synthesized by reacting 2,4-diaminopyrimidine with oxan-4-yl ethyl chloride in the presence of dimethylamine. The reaction yields DMP as a white crystalline solid with a yield of approximately 70%.
科学的研究の応用
DMP has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMP has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as an antifungal agent.
特性
IUPAC Name |
2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10(11-5-8-18-9-6-11)15-12-4-7-14-13(16-12)17(2)3/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJQXNNQGWJXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC2=NC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
![N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629303.png)
![N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6629311.png)
![2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629315.png)
![5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6629316.png)

![3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6629326.png)

![2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6629338.png)
![3-chloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629359.png)
![4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6629363.png)

